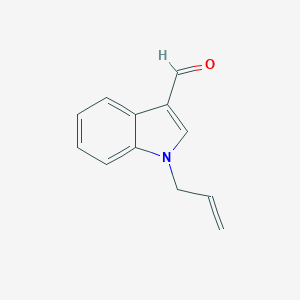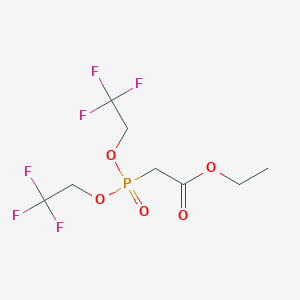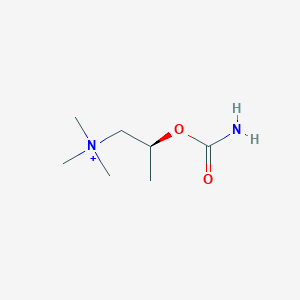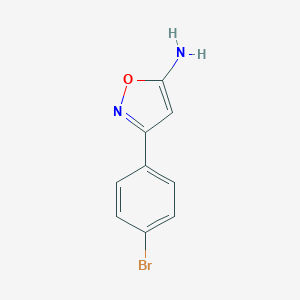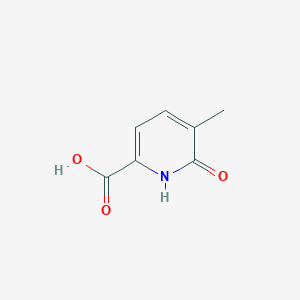
(RS)-AMPA hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(RS)-AMPA hydrobromide is a chemical compound that is widely used in scientific research. It is a potent agonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that is involved in the transmission of signals between neurons in the brain. The compound has been extensively studied for its effects on the nervous system and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
AMPA Receptor Agonism : (RS)-AMPA hydrobromide is identified as a specific agonist at the AMPA subtype of central excitatory amino acid receptors. It exhibits comparable in vitro activity to AMPA, which plays a crucial role in synaptic transmission and plasticity (Skjaerbaek et al., 1995).
Synaptic Regulation and Cognitive Functions : The recycling of AMPA receptors (AMPA-Rs), to which this compound acts as an agonist, is essential for synaptic regulation. This process has implications in higher cognitive functions, such as learning and memory (Moretto & Passafaro, 2018).
Role in Excitatory Synaptic Transmission : AMPA-type glutamate receptors, activated by compounds like this compound, mediate a majority of excitatory synaptic transmission in the brain. This understanding is crucial for exploring mechanisms related to synaptic plasticity (Shi et al., 2001).
Neurotoxicity Studies : this compound is used in studies to understand excitotoxicity, a process where excessive stimulation of neurons leads to damage or death. For example, AMPA can produce various neurotoxic effects such as seizures and hyperthermia in animal models (Turski et al., 1981).
Insights into Receptor Ultrastructure : Research utilizing this compound has contributed to insights into the ultrastructure and subunit assembly mechanisms of AMPA receptors, which are central to understanding synaptic transmission and plasticity (Nakagawa, 2010).
Pharmacological Studies : The compound is used in pharmacological studies to understand the effects of different receptor agonists and antagonists. For instance, studies differentiate the in vivo effects of AMPA and NMDA receptor ligands using methods like drug discrimination and convulsant/anticonvulsant activity (Arnt et al., 1995).
Neuroprotective Studies : Investigations into neuroprotection often involve this compound to understand the mechanisms of excitotoxicity and potential protective strategies, as seen in retinal models of excitotoxicity (Kiagiadaki & Thermos, 2008).
Eigenschaften
| 118896-96-1 | |
Molekularformel |
C7H11BrN2O4 |
Molekulargewicht |
267.08 g/mol |
IUPAC-Name |
3-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrobromide |
InChI |
InChI=1S/C7H10N2O4.BrH/c1-3-6(7(12)9-13-3)4(8)2-5(10)11;/h4H,2,8H2,1H3,(H,9,12)(H,10,11);1H |
InChI-Schlüssel |
UGLPZMRSMMSAJK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NO1)CC(C(=O)O)N.Br |
Kanonische SMILES |
CC1=C(C(=O)NO1)C(CC(=O)O)N.Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


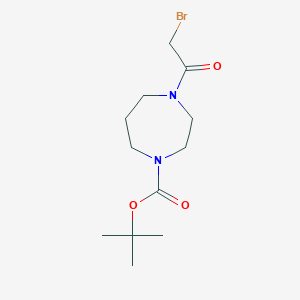

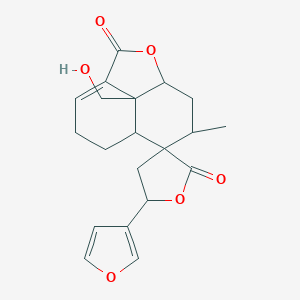

![6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B40249.png)
